molecular formula C8H5NO3 B081381 Benzo[d]oxazole-5-carboxylic acid CAS No. 15112-41-1

Benzo[d]oxazole-5-carboxylic acid

Cat. No. B081381
CAS RN: 15112-41-1
M. Wt: 163.13 g/mol
InChI Key: WJBOXEGAWJHKIM-UHFFFAOYSA-N
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Patent
US09309211B2

Procedure details

A mixture of 3-amino-4-hydroxybenzoic acid (8.0 g, 1.0 eq) and 60 mL CH(OEt)3 was heated to reflux for 3 h, and then cooled to rt. The remaining CH(OEt)3 was removed under reduced pressure to give the desired product (7.8 g, 92%). 1H NMR (400 MHz, DMSO-d6) δ 13.00 (brs, 1H), 8.85 (s, 1H), 8.30 (s, 1H), 8.03 (d, J=8.8 Hz, 1H), 7.85 (d, J=8.8 Hz, 1H).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Yield
92%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[OH:11])[C:5]([OH:7])=[O:6].[CH:12](OCC)(OCC)OCC>>[O:11]1[C:10]2[CH:9]=[CH:8][C:4]([C:5]([OH:7])=[O:6])=[CH:3][C:2]=2[N:1]=[CH:12]1

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
NC=1C=C(C(=O)O)C=CC1O
Name
Quantity
60 mL
Type
reactant
Smiles
C(OCC)(OCC)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The remaining CH(OEt)3 was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
O1C=NC2=C1C=CC(=C2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 7.8 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.